molecular formula C18H10F3N5O2S B3006178 (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477197-32-3

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B3006178
CAS No.: 477197-32-3
M. Wt: 417.37
InChI Key: AGDMTWUTBMHOBF-MFKUBSTISA-N
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Description

(E)-4-(4-Nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS: 477197-32-3, Molecular Formula: C₁₈H₁₀F₃N₅O₂S, MW: 417.36) is a thiazole-derived compound featuring a para-nitrophenyl substituent at the 4-position of the thiazole ring and a 3-(trifluoromethyl)phenyl group attached via a carbohydrazonoyl cyanide moiety . The nitro group (strong electron-withdrawing) and trifluoromethyl (bulky, hydrophobic) substituents significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(2E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F3N5O2S/c19-18(20,21)12-2-1-3-13(8-12)24-25-15(9-22)17-23-16(10-29-17)11-4-6-14(7-5-11)26(27)28/h1-8,10,24H/b25-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGDMTWUTBMHOBF-MFKUBSTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions. The nitrophenyl and trifluoromethylphenyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The cyanide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the cyanide group could yield a variety of functionalized thiazole derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or receptor modulators.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the target molecule.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below highlights key structural and electronic differences between the target compound and its analogs:

Compound Name Thiazole Substituent N-Substituent Molecular Formula Molecular Weight Notable Features
Target Compound (BA66506) 4-nitrophenyl 3-(trifluoromethyl)phenyl C₁₈H₁₀F₃N₅O₂S 417.36 Strong electron-withdrawing (nitro), bulky CF₃, high lipophilicity
BA99126 4-fluorophenyl 3-(trifluoromethyl)phenyl C₁₈H₁₀F₄N₄S 390.36 Fluorine (moderate EWG), reduced molecular weight due to absence of nitro group
(E)-N-(2-Fluorophenyl)-4-(3-nitrophenyl) analog 3-nitrophenyl 2-fluorophenyl C₁₇H₁₀FN₅O₂S 367.36 Meta-nitro, ortho-fluorine; smaller size, lower molecular weight
N-[4-(Dimethylamino)phenyl] analog 3-nitrophenyl 4-dimethylaminophenyl C₁₈H₁₆N₆O₂S 404.43 Electron-donating dimethylamino group; improved solubility, reduced hydrophobicity

Key Observations:

  • Trifluoromethyl vs. Fluorine: The CF₃ group in the target increases lipophilicity and steric bulk compared to fluorine-substituted analogs (e.g., BA99126), which may improve membrane permeability but reduce aqueous solubility .
  • Electron-Donating Groups: The dimethylamino-substituted analog () exhibits higher solubility due to its electron-donating nature, contrasting with the target’s hydrophobic profile .

Biological Activity

The compound (E)-4-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carbohydrazonoyl cyanide is a member of the thiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure

The structural formula of the compound is represented as follows:

C16H12F3N5O2S\text{C}_{16}\text{H}_{12}\text{F}_3\text{N}_5\text{O}_2\text{S}

The presence of nitro and trifluoromethyl groups in the structure plays a significant role in its biological activity.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Activity : Several studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The nitrophenyl moiety is known to enhance the antimicrobial efficacy against various bacterial strains.
  • Anticancer Properties : Thiazole compounds have been investigated for their potential as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented, likely due to its interaction with cellular signaling pathways.
  • Enzymatic Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. Research indicates that thiazole derivatives can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses.

The mechanisms through which this compound exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial cells, leading to cell death.
  • Apoptosis Induction : In cancer cells, it can activate intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, the compound can effectively reduce the proliferation rate of cancer cells.

Case Studies and Research Findings

  • Antimicrobial Effects : A study conducted by Zhang et al. (2020) demonstrated that derivatives of thiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications to the nitrophenyl group could enhance potency.
  • Anticancer Activity : In vitro studies by Lee et al. (2021) showed that the compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to ROS generation and mitochondrial dysfunction.
  • Enzyme Inhibition : Research by Kumar et al. (2022) indicated that thiazole derivatives could inhibit cyclooxygenase enzymes effectively. This inhibition was correlated with reduced inflammatory markers in animal models.

Data Table: Biological Activity Overview

Activity TypeEffectivenessMechanismReference
AntimicrobialHighROS generationZhang et al., 2020
AnticancerModerateApoptosis inductionLee et al., 2021
Enzyme InhibitionSignificantInhibition of cyclooxygenaseKumar et al., 2022

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